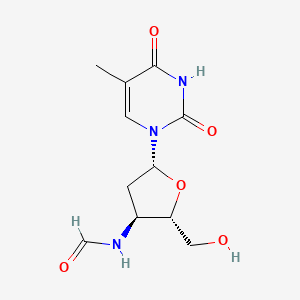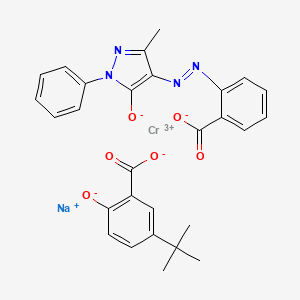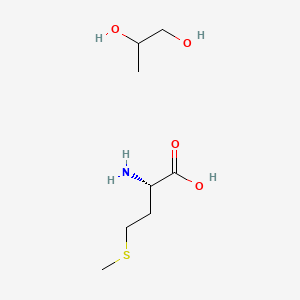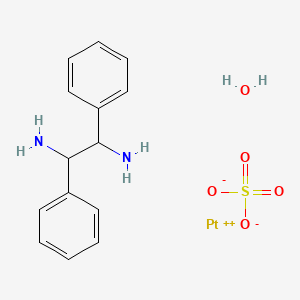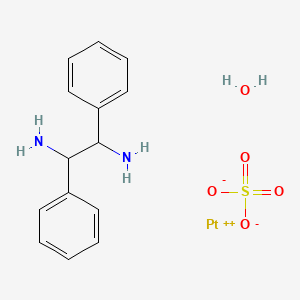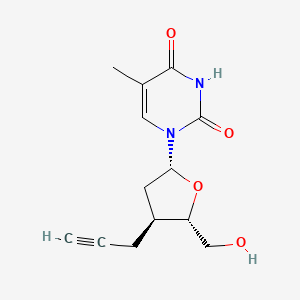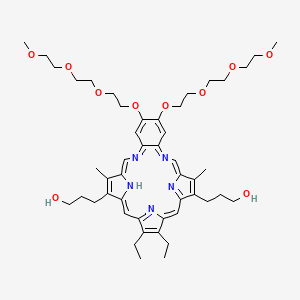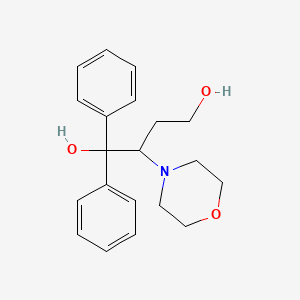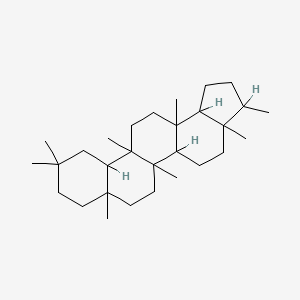
Norfriedelane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norfriedelane is a type of triterpene, specifically a nortriterpene, which is a derivative of the friedelane-type triterpenes. These compounds are known for their complex molecular structures and significant biological activities. This compound and its derivatives have been isolated from various plant species, including Salacia chinensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norfriedelane-type triterpenes can be synthesized through various chemical reactions involving friedelane triterpenoids. One common method involves the oxidative transformation of friedelin to yield this compound derivatives. For example, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin can produce friedel-3-enol acetate as a major product .
Industrial Production Methods: Industrial production of this compound-type triterpenes typically involves extraction from natural sources, such as the stems of Salacia chinensis. The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Norfriedelane undergoes various chemical reactions, including:
Oxidation: Conversion of friedelin to this compound derivatives through oxidative processes.
Reduction: Reduction reactions can modify the functional groups on the this compound skeleton.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: BF₃·OEt₂ is commonly used for oxidative transformations.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, such as friedel-3-enol acetate .
Wissenschaftliche Forschungsanwendungen
Norfriedelane and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their radical scavenging activities and potential antioxidant properties.
Medicine: Investigated for their potential antimicrobial, anticancer, and anti-HIV activities.
Industry: Utilized in the development of new pharmaceuticals and natural product-based therapies.
Wirkmechanismus
The mechanism of action of norfriedelane involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to exhibit radical scavenging activity, which involves neutralizing free radicals and preventing oxidative damage . The specific molecular targets and pathways can vary depending on the derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Friedelin: A closely related triterpene with similar biological activities.
Salaquinone B: A norfriedelane-type triterpene isolated from Salacia chinensis.
Salasones D and E: Friedelane-type triterpenes with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications and the resulting biological activities. Its derivatives often exhibit enhanced radical scavenging and antioxidant properties compared to other triterpenes .
Eigenschaften
CAS-Nummer |
7506-14-1 |
|---|---|
Molekularformel |
C29H50 |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3 |
InChI-Schlüssel |
RKDQOCJIOSRKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


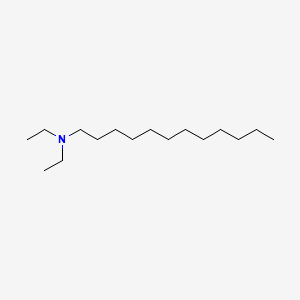

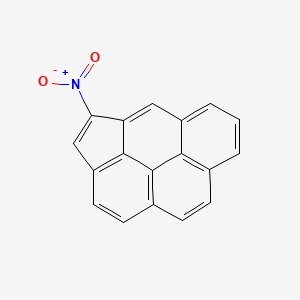
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
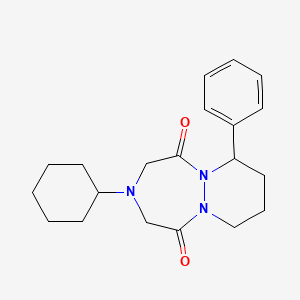
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
